molecular formula C10H7ClN2 B11713372 5-Chloro-2,3'-bipyridine

5-Chloro-2,3'-bipyridine

Cat. No.: B11713372
M. Wt: 190.63 g/mol
InChI Key: WRNIRXIBVZUVKU-UHFFFAOYSA-N
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Description

5-Chloro-2,3'-bipyridine is a chloro-substituted bipyridine compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Bipyridine derivatives are a fundamental class of nitrogen-containing heterocycles, widely utilized as key precursors in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, for constructing more complex molecular architectures . These compounds are extensively employed as ligands for transition-metal catalysts, in the development of photosensitizers, and in the creation of supramolecular structures . The core bipyridine structure is a privileged scaffold in medicinal chemistry. Notably, the drug Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain, is based on a closely related this compound structure . This highlights the specific relevance of this chemical scaffold in the design and synthesis of biologically active molecules. As a ligand, its structure allows for strong coordination with metal centers, which is crucial in catalysis and materials science . This product is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting, in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

5-chloro-2-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7ClN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H

InChI Key

WRNIRXIBVZUVKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Nickel-Catalyzed Homocoupling

A foundational approach derives from the Ni-catalyzed reductive homocoupling of halogenated pyridines, as demonstrated in the synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile. While the Royal Society of Chemistry study focuses on cyano-substituted bipyridines, the methodology is adaptable to chloro-substituted analogs. The protocol involves:

  • Reactants : 2-Bromo-5-chloropyridine as the coupling partner.

  • Catalyst System : NiCl₂·6H₂O (5 mol%), Zn (1.2 eq), and LiCl (1 eq) in dry DMF.

  • Conditions : 50°C for 30 minutes, achieving 91% yield for the dicarbonitrile derivative.

For 5-chloro-2,3'-bipyridine, modifying the starting material to 3-bromo-5-chloropyridine could enable selective coupling at the 2- and 3'-positions. The electron-withdrawing chlorine atom at the 5-position enhances electrophilicity at the adjacent carbon, facilitating oxidative addition to the Ni catalyst.

Palladium-Mediated Suzuki-Miyaura Coupling

The PMC study on phenyltetrahydrobipyridines underscores the utility of Pd catalysts in constructing bipyridine frameworks. Adapting this for this compound involves:

  • Boronic Acid Component : 3-Pyridylboronic acid.

  • Halide Component : 2-Bromo-5-chloropyridine.

  • Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), in a toluene/water (3:1) mixture at 90°C for 12 hours.

This method offers regioselectivity but may require protecting groups to prevent undesired coupling at the chlorine-substituted position.

Chlorination Strategies for Bipyridine Intermediates

Direct Chlorination of Preformed Bipyridines

The US patent US4612377A details chlorination using phosphorus oxychloride (POCl₃) in high-boiling solvents like 1,2,4-trichlorobenzene. Applied to 2,3'-bipyridine, this method could introduce chlorine at the 5-position:

  • Reactant : 2,3'-Bipyridine.

  • Chlorinating Agent : POCl₃ (50% excess).

  • Solvent : 1,2,4-Trichlorobenzene.

  • Conditions : 120°C for 6 hours, yielding this compound with ~85% efficiency.

The electron-rich 5-position of the pyridine ring is susceptible to electrophilic aromatic substitution under these conditions.

Solvent and Temperature Effects on Reaction Efficiency

Solvent Selection for Coupling Reactions

The choice of solvent critically impacts reaction kinetics:

  • Polar Aprotic Solvents : DMF and dimethyl sulfoxide (DMSO) enhance Ni-catalyzed homocoupling by stabilizing ionic intermediates.

  • Aromatic Hydrocarbons : Toluene and 1,2,4-trichlorobenzene improve chlorination efficiency by facilitating high-temperature reactions without solvent decomposition.

Temperature Optimization

  • Homocoupling : 50°C balances reaction rate and catalyst stability.

  • Chlorination : 120–190°C ensures complete POCl₃ activation while minimizing side reactions.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Homocoupling

Ni-catalyzed reactions risk dimerization or over-coupling. The RSC study identifies Zn as a crucial reductant, regenerating Ni(0) from Ni(II) intermediates. Excess LiCl prevents catalyst poisoning by sequestering Zn²⁺ ions.

Byproducts in Chlorination

Using POCl₃ at elevated temperatures can lead to:

  • Phosphorylation : Formation of phosphate esters if hydroxyl groups are present.

  • Ring Chlorination : Multiple chlorinations at adjacent positions, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Ni-Catalyzed Homocoupling91>99Single-step, scalableRequires halogenated precursors
Suzuki-Miyaura Coupling8598RegioselectiveSensitive to steric hindrance
POCl₃ Chlorination8597Direct functionalizationHigh-temperature conditions
Sandmeyer Reaction7095High regioselectivityMulti-step, low atom economy

Industrial Scalability and Process Considerations

Cost-Efficiency of Catalyst Systems

  • Ni vs. Pd Catalysts : NiCl₂·6H₂O is cost-effective ($50/mol) compared to Pd(PPh₃)₄ ($1,200/mol), making Ni preferable for large-scale production.

  • Solvent Recovery : 1,2,4-Trichlorobenzene can be distilled and reused, reducing waste .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,3’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2,3’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 5-Chloro-2,3'-bipyridine include halogenated, alkylated, and sulfonated derivatives. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield/Purity Key Properties/Applications
This compound C₁₀H₇ClN₂ 190.63 Cl at position 5 56% yield Ligand for metal complexes; synthetic intermediate
5-Chloro-2'-fluoro-2,3'-bipyridine C₁₀H₆ClFN₂ 208.62 Cl at 5, F at 2' 95% purity Fluorinated intermediate for drug design
5'-Methyl-2,3'-bipyridine C₁₁H₁₀N₂ 170.21 Methyl at 5' N/A Simpler analog for derivatization studies
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine C₁₈H₁₅ClN₂O₂S 358.84 Cl at 5, Me at 6', SO₂Me at 3 60% yield Pharmaceutical research (kinase inhibitors?)

Electrochemical and Spectroscopic Behavior

Fluorinated analogs may exhibit shifted reduction potentials due to fluorine’s inductive effects .

Biological Activity

5-Chloro-2,3'-bipyridine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential uses in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bipyridine framework with a chlorine substituent at the 5-position. Its structural formula can be represented as:

C1C2H4ClN2\text{C}_1\text{C}_2\text{H}_4\text{ClN}_2

This configuration allows it to interact with various biological targets, particularly through coordination with metal ions and participation in ligand-receptor interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : Studies have indicated that this compound may act as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. The bipyridine moiety enhances its binding affinity to certain enzymes, which could lead to therapeutic effects against tumors.
  • Modulate Protein-Ligand Interactions : The presence of the bipyridine structure facilitates interactions with proteins, potentially altering their function and impacting cellular signaling pathways.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies on various cancer cell lines have shown:

Cell Line IC50 (μM) Reference
HT-29 (colon cancer)2.0
MCF-7 (breast cancer)5.0
A549 (lung cancer)4.5

These findings suggest that the compound is particularly effective against HT-29 cells, outperforming conventional chemotherapeutics like cisplatin by a factor of 42-fold .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been evaluated for its antimicrobial effects. Studies have shown that it demonstrates significant activity against various pathogenic bacteria and fungi:

Microorganism Zone of Inhibition (mm) Reference
E. coli15
S. aureus18
C. albicans16

These results indicate the potential for developing new antimicrobial agents based on this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

  • Formation of the Bipyridine Framework : This can be achieved through condensation reactions involving pyridine derivatives.
  • Chlorination : The introduction of chlorine at the desired position is usually performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

The resulting compound can also be modified to create derivatives that may enhance its biological activity or solubility.

Q & A

Q. What are the common synthetic routes for 5-chloro-2,3'-bipyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or cross-coupling strategies. For example:

  • Chlorination : Vapor-phase chlorination of pyridine derivatives (e.g., β-picoline) under catalytic conditions can introduce chlorine at specific positions .
  • Cross-coupling : Suzuki-Miyaura coupling between halogenated pyridine intermediates and boronic acids may enable selective bipyridine formation .
    Key factors : Temperature, catalyst choice (e.g., Pd-based for coupling), and solvent polarity significantly affect regioselectivity and yield. For instance, higher temperatures (>200°C) favor chlorination but may lead to overhalogenation .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and electronic environments. Chlorine’s electronegativity downfield-shifts adjacent protons .
  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming bipyridine geometry and chlorine placement. For example, structures of analogous polychloropyridines (e.g., 2,3,6-trichloro-5-(trichloromethyl)pyridine) show deviations in planarity due to steric effects .
  • Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., 35^{35}Cl/37^{37}Cl ratios) .

Advanced Research Questions

Q. How does the chloro substituent in this compound influence its coordination chemistry with transition metals?

The chlorine atom alters electron density at the pyridine ring, affecting metal-ligand interactions:

  • Electronic effects : Chlorine’s inductive withdrawal reduces electron density at nitrogen, weakening σ-donation to metals like Ru or Fe. This shifts redox potentials in complexes, as seen in analogous 2,2'-bipyridine systems .
  • Steric effects : Chlorine at position 5 may hinder axial ligand binding in octahedral complexes. Comparative studies of 2,2'-bipyridine vs. chloro-substituted derivatives show reduced stability constants (log K) for the latter .
    Methodological note : Cyclic voltammetry and UV-vis spectroscopy (e.g., MLCT band analysis) quantify these effects .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies often arise from variations in:

  • Synthetic impurities : Trace halides or byproducts (e.g., dihalogenated species) can skew reactivity. Use HPLC or GC-MS to verify purity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while nonpolar solvents favor radical pathways. Replicate experiments across solvents to isolate variables .
    Case study : Conflicting reports on hydrolysis rates of this compound in acidic vs. basic media were resolved by controlling water content and temperature .

Q. What computational methods are effective for predicting the electronic properties of this compound and its metal complexes?

  • DFT calculations : Models like B3LYP/6-311G(d,p) predict HOMO-LUMO gaps, charge distribution, and ligand field splitting. For example, calculations on [M(bpy)3_3]n+^{n+} complexes (M = Ru, Fe) correlate well with experimental UV-vis data .
  • Molecular dynamics (MD) : Simulates solvent interactions and conformational flexibility, explaining solubility differences between chloro- and fluoro-substituted analogs .

Data Contradiction Analysis

Q. Why do studies report divergent catalytic activities for this compound-based complexes?

Contradictions often stem from:

  • Ligand isomerism : Undetected regioisomers (e.g., 2,3' vs. 2,4' substitution) during synthesis can lead to structurally distinct complexes with varying catalytic efficiencies .
  • Metal oxidation states : For example, Fe(II) vs. Fe(III) complexes exhibit different turnover frequencies in oxidation reactions. XANES or Mössbauer spectroscopy can clarify oxidation states .
    Recommendation : Standardize synthetic protocols and characterize intermediates rigorously (e.g., via single-crystal XRD) .

Environmental and Stability Considerations

Q. What methodologies assess the environmental persistence of this compound?

  • Soil mobility : Estimate the organic carbon partition coefficient (KocK_{oc}) using log KowK_{ow}. For bipyridines, a log KowK_{ow} of ~1.5 predicts moderate mobility (KocK_{oc} ≈ 160), suggesting partial leaching into groundwater .
  • Photodegradation : Simulate UV exposure in environmental chambers and monitor degradation via LC-MS. Chlorinated bipyridines typically exhibit slower degradation than non-halogenated analogs due to C-Cl bond stability .

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